3-(4-Chloro-3,5-dimethylphenoxy)azetidine

Descripción

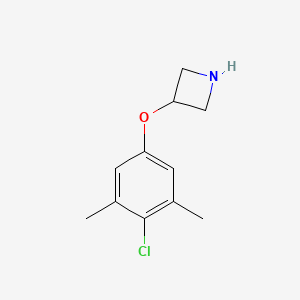

3-(4-Chloro-3,5-dimethylphenoxy)azetidine is an azetidine-based compound featuring a substituted phenoxy group. Azetidines (4-membered nitrogen-containing heterocycles) are known for their conformational rigidity and utility in medicinal chemistry and agrochemicals . The 4-chloro-3,5-dimethylphenoxy substituent likely enhances lipophilicity and steric bulk, influencing binding affinity in biological systems or stability in synthetic applications. Phenoxy-azetidine derivatives are often synthesized via nucleophilic substitution or condensation reactions involving chloroacetyl chloride and amines, as seen in analogous syntheses .

Structure

2D Structure

Propiedades

IUPAC Name |

3-(4-chloro-3,5-dimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-3-9(4-8(2)11(7)12)14-10-5-13-6-10/h3-4,10,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJSSPAHYFNHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270292 | |

| Record name | 3-(4-Chloro-3,5-dimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-05-5 | |

| Record name | 3-(4-Chloro-3,5-dimethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chloro-3,5-dimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylphenoxy)azetidine typically involves the reaction of 4-chloro-3,5-dimethylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-3,5-dimethylphenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the azetidine ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Aplicaciones Científicas De Investigación

3-(4-Chloro-3,5-dimethylphenoxy)azetidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Core Heterocycle Influence: Azetidine derivatives (e.g., 3-((3,5-difluorophenoxy)methyl)azetidine hydrochloride) exhibit higher polarity and conformational constraints compared to pyridine-based analogs (e.g., 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine). This affects solubility and biological activity . Pyridine derivatives with nitro groups (e.g., 2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine) show higher molecular weights and boiling points due to increased van der Waals interactions .

Substituent Effects: The 4-chloro-3,5-dimethylphenoxy group enhances steric hindrance and lipophilicity, making it suitable for agrochemical applications, as seen in (4-chloro-3,5-dimethylphenoxy)acetic acid’s role as a plant growth regulator . Fluorine substitution (e.g., in 3-((3,5-difluorophenoxy)methyl)azetidine hydrochloride) improves metabolic stability and membrane permeability, a feature leveraged in drug design .

Synthetic Methods: Azetidinones (β-lactams) are typically synthesized via Staudinger reactions or condensations with chloroacetyl chloride, as demonstrated in the synthesis of 4-(2’-hydroxy-3’-chloro-5’-ethyl phen-1’-yl)-1-(4’-tolyl)-3-chloro-2-azetidinone . Pyridine derivatives often undergo nucleophilic aromatic substitution or Ullmann coupling for phenoxy group attachment .

Applications: Phenoxy-azetidine derivatives are explored as intermediates in kinase inhibitors or G protein-coupled receptor (GPCR) modulators due to their rigid scaffolds . Pyridine analogs serve as precursors for pesticides or herbicides, leveraging their electron-withdrawing substituents (e.g., nitro groups) for reactivity .

Actividad Biológica

3-(4-Chloro-3,5-dimethylphenoxy)azetidine is a chemical compound notable for its azetidine ring structure and a phenoxy group substituted with chlorine and methyl groups. The molecular formula is C${12}$H${14}$ClN, and the compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

The compound features a four-membered nitrogen-containing heterocycle (azetidine) that contributes to its unique properties and reactivity. The presence of the phenoxy group enhances its potential applications in various biological contexts.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds within the azetidine class have been studied for various biological activities. These include:

- Antimicrobial Activity : Azetidines have shown potential as antimicrobial agents.

- Anticancer Properties : Some azetidine derivatives have been investigated for their ability to inhibit cancer cell growth.

- Enzyme Inhibition : Certain azetidine compounds exhibit enzyme inhibition, which can be critical in drug development.

1. Enzyme Inhibition Studies

Research has indicated that azetidine derivatives can act as inhibitors of specific enzymes. For instance, studies on similar compounds have shown that they can bind to active sites of enzymes, thereby modulating their activity. This mechanism is crucial for developing therapeutic agents targeting diseases such as cancer and infections.

2. Antimicrobial Activity

A study examining structurally similar azetidine compounds demonstrated significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation.

Comparative Analysis of Similar Compounds

The uniqueness of this compound lies in its combination of a chlorinated phenoxy group and an azetidine ring. Below is a comparison with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloroaniline | Aniline derivative with chlorine | Lacks the azetidine ring; primarily used in dyes. |

| 2-(4-Chlorophenoxy)aniline | Aniline derivative with phenoxy group | Does not contain an azetidine structure. |

| 1-Acetylazetidine | Acetylated version of azetidine | Different functional group affects reactivity. |

| 3-Methylazetidine | Methyl-substituted azetidine | Variation in alkyl substitution alters properties. |

The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways within biological systems. Potential mechanisms include:

- Binding to Receptors : The compound may interact with various receptors, influencing cellular signaling pathways.

- Inhibition of Enzymatic Activity : By binding to enzymes, it may alter their function, leading to therapeutic effects.

Future Research Directions

Given the preliminary findings regarding the biological activity of azetidines, future research should focus on:

- In Vitro and In Vivo Studies : Conducting detailed studies to elucidate the specific biological effects and mechanisms of action.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : If preclinical studies show promise, advancing to clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chloro-3,5-dimethylphenoxy)azetidine, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic aromatic substitution by reacting azetidine derivatives (e.g., 3-hydroxyazetidine) with 4-chloro-3,5-dimethylphenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. This approach is analogous to methods described for phenoxyacetic acid derivatives .

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization.

- Validation : Confirm purity (>98%) via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and structural characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodology :

- Solvent Selection : Dissolve in DMSO (stock solutions at 30 mg/mL) and dilute in aqueous buffers (e.g., PBS). Avoid direct dissolution in water due to low solubility (<0.5 mg/mL). Pre-saturate buffers with inert gases (e.g., N₂) to prevent oxidation .

- Stability Testing : Monitor degradation via UV-Vis spectroscopy (peak absorbance at 230–280 nm) and adjust storage conditions (e.g., -20°C for long-term stability) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Prepare solutions in buffers spanning pH 3–9 (e.g., citrate-phosphate-borate system) and incubate at 25°C. Quantify degradation products using LC-MS at 0, 24, and 48 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate auxin-like activity in this compound?

- Methodology :

- Comparative Analysis : Benchmark against synthetic auxins like 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC), which promotes hypocotyl elongation in Arabidopsis thaliana .

- Functional Assays : Use root elongation inhibition assays in Arabidopsis mutants (e.g., auxin-signaling mutants tir1/afb) to isolate mechanisms. Quantify dose-response curves (0.1–100 µM) and compare EC₅₀ values .

- Molecular Docking : Model interactions with auxin receptors (e.g., TIR1/AFB) using software like AutoDock Vina to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Orthogonal Validation : Combine phenotypic assays (e.g., hypocotyl elongation) with transcriptional reporters (e.g., DR5::GFP) to confirm auxin response consistency.

- Purity Verification : Re-test batches with discrepancies using HPLC and HRMS to rule out impurities or degradation products .

- Species-Specificity : Compare activity in monocots (e.g., rice) vs. dicots (e.g., Arabidopsis) to identify model-dependent effects .

Q. How can advanced analytical techniques (e.g., LC-MS/MS) quantify trace metabolites of this compound in plant tissues?

- Methodology :

- Extraction : Homogenize tissues in 80% methanol, centrifuge, and concentrate supernatant under N₂ gas.

- Detection : Use LC-MS/MS with a C18 column and electrospray ionization (ESI+). Monitor transitions for parent ion (m/z 242.1 → 152.0) and potential metabolites (e.g., hydroxylated derivatives) .

- Quantification : Spike samples with deuterated internal standards (e.g., D₄-auxin analogs) to correct for matrix effects .

Q. What experimental designs mitigate off-target effects in studies of this compound?

- Methodology :

- Control Groups : Include known auxin transport inhibitors (e.g., NPA) and receptor antagonists (e.g., PEO-IAA) to isolate specific pathways.

- Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to identify differentially expressed genes unrelated to auxin signaling.

- Chemical Profiling : Use thermal shift assays (TSA) to screen for interactions with non-target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.